Introduction: The Significance of Methyl D-isoleucinate as a Chiral Synthon
Introduction: The Significance of Methyl D-isoleucinate as a Chiral Synthon
An In-depth Technical Guide to the Chemical Properties of Methyl D-isoleucinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. Chirality is a critical determinant of a drug's pharmacological activity, with different enantiomers often exhibiting varied efficacy, metabolic pathways, and toxicity profiles.[1] Unnatural amino acids and their derivatives, in particular, offer unique structural motifs for designing novel therapeutics that can overcome the limitations of their natural counterparts.[]
Methyl D-isoleucinate, the methyl ester of D-isoleucine, is a valuable chiral intermediate that falls into this critical category. Unlike the proteinogenic L-isoleucine, the D-enantiomer provides a distinct stereochemical scaffold. Its utility is primarily as a chiral building block or synthon, particularly in the synthesis of peptides and peptidomimetics where the incorporation of a D-amino acid can confer resistance to enzymatic degradation, enhance stability, and modulate biological activity. This guide provides a comprehensive overview of the core chemical properties, reactivity, and analytical characterization of Methyl D-isoleucinate, offering field-proven insights for its effective application in research and development.
Molecular Structure and Stereochemistry
The defining feature of Methyl D-isoleucinate is its stereochemistry. The parent amino acid, D-isoleucine, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). The systematic IUPAC name for Methyl D-isoleucinate is methyl (2R, 3R)-2-amino-3-methylpentanoate . This specific spatial arrangement is crucial for its role in asymmetric synthesis.
The presence of the ester functional group, as opposed to a free carboxylic acid, modifies the molecule's reactivity. The ester is typically employed as a protecting group for the carboxyl terminus during peptide synthesis or as a precursor that can be readily hydrolyzed when the free acid is required.
Caption: Structure of Methyl D-isoleucinate with (R) stereochemistry at Cα and Cβ.
Physicochemical Properties
The physical properties of Methyl D-isoleucinate dictate its handling, storage, and behavior in solvent systems. While data for the specific D-isomer free base is sparse, the properties can be reliably estimated from its L-isomer counterpart and its hydrochloride salt form.
| Property | Value | Source/Comment |
| IUPAC Name | methyl (2R,3R)-2-amino-3-methylpentanoate | Based on D-isoleucine structure.[3] |
| Molecular Formula | C₇H₁₅NO₂ | [4] |
| Molecular Weight | 145.20 g/mol | [4][5] |
| CAS Number | 167223-42-9 (for D-isomer HCl salt) | [6] |
| Appearance | Colorless liquid (predicted for free base) | Based on L-isomer.[4] |
| Boiling Point | ~169 °C at 760 mmHg (estimated) | Based on racemic mixture.[7] |
| Melting Point | Not available (free base); ~96-100 °C (L-isomer HCl) | |
| Density | ~0.955 g/cm³ (predicted) | Based on L-isomer.[4][8] |
| Solubility | Soluble in water and organic solvents | The polar amino and ester groups confer solubility in a range of solvents.[4] |
| logP (o/w) | 1.23 (estimated) | Indicates moderate lipophilicity.[8] |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic analysis is essential for confirming the identity and purity of Methyl D-isoleucinate. The following is a predictive guide to its key spectral features based on established principles of NMR, IR, and Mass Spectrometry.[9][10][11]
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint of the molecule's structure.
-
δ ~3.7 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester (-OCH₃).
-
δ ~3.5 ppm (d, 1H): A doublet for the proton on the α-carbon (-CH(NH₂)-). The coupling will be to the β-proton.
-
δ ~1.8 ppm (m, 1H): A multiplet for the single proton on the β-carbon. It is coupled to the α-proton and protons on the two adjacent methyl and methylene groups.
-
δ ~1.2-1.5 ppm (m, 2H): A multiplet for the two diastereotopic protons of the ethyl group's methylene (-CH₂-).
-
δ ~0.9 ppm (t, 3H & d, 3H): An overlapping region containing a triplet for the terminal methyl group (-CH₂CH₃ ) and a doublet for the methyl group attached to the β-carbon (-CH(CH₃ )-).
-
δ ~1.5-2.5 ppm (br s, 2H): A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon spectrum complements the ¹H NMR data.
-
δ ~175 ppm: The carbonyl carbon (C=O) of the ester group, significantly downfield.
-
δ ~58 ppm: The α-carbon (-C H(NH₂)-).
-
δ ~52 ppm: The methoxy carbon (-OC H₃) of the ester.
-
δ ~37 ppm: The β-carbon.
-
δ ~25 ppm: The methylene carbon of the ethyl group.
-
δ ~15 ppm: The methyl carbon attached to the β-carbon.
-
δ ~11 ppm: The terminal methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
3300-3400 cm⁻¹ (two bands, weak-medium): Symmetric and asymmetric N-H stretching of the primary amine.
-
2850-2960 cm⁻¹ (strong): C-H stretching from the aliphatic side chain and methyl ester.
-
~1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. This is a key diagnostic peak.
-
~1100-1200 cm⁻¹ (strong): C-O stretching of the ester.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 145 (for the free base).
-
Key Fragments:
-
m/z = 86 (M - 59): Loss of the carbomethoxy group (•COOCH₃). This is a common fragmentation for amino acid esters.
-
m/z = 114 (M - 31): Loss of the methoxy group (•OCH₃).
-
Chemical Reactivity and Synthetic Applications
The reactivity of Methyl D-isoleucinate is dominated by its two primary functional groups: the nucleophilic primary amine and the electrophilic ester carbonyl.
Ester Hydrolysis
The methyl ester can be readily hydrolyzed to the free carboxylic acid (D-isoleucine) under either acidic or basic conditions. This reaction is fundamental when the ester is used as a temporary protecting group. Base-catalyzed hydrolysis (saponification) is often preferred for its high yields and irreversible nature.[12][13]
Caption: Workflow for the base-catalyzed hydrolysis of Methyl D-isoleucinate.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Dissolution: Dissolve Methyl D-isoleucinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Saponification: Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Acidification: Cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~6. The free amino acid may precipitate.
-
Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid, often by recrystallization.
-
Causality Note: Using a slight excess of NaOH ensures the reaction goes to completion. The acidification step is critical to protonate the resulting carboxylate and amine to yield the neutral amino acid.
-
Peptide Bond Formation
The most significant application of Methyl D-isoleucinate is in peptide synthesis. It serves as the C-terminal protected "amino component." The free amine attacks an "activated" N-protected amino acid to form a dipeptide. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or HBTU activate the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack.[14][15]
Caption: General workflow for a peptide coupling reaction.
Experimental Protocol: HBTU-Mediated Peptide Coupling
-
Carboxyl Component Activation: In an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (e.g., Fmoc-L-Alanine, 1.0 eq), HBTU (0.95 eq), and HOBt (1.0 eq) in anhydrous Dimethylformamide (DMF). Stir for 5 minutes. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for an additional 15-20 minutes to form the activated ester.
-
Amino Component Addition: In a separate flask, dissolve Methyl D-isoleucinate hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt and free the amine.
-
Coupling: Add the solution of the activated carboxyl component to the free-based Methyl D-isoleucinate solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography.
-
Trustworthiness Note: This protocol includes HOBt to suppress racemization of the activated amino acid. The sequential washing steps are a self-validating system to remove excess reagents and byproducts, ensuring the purity of the final product.
-
Synthesis and Handling
Synthesis
Methyl D-isoleucinate is most commonly synthesized via Fischer esterification of D-isoleucine.[16] This involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or anhydrous HCl gas. The acid protonates the carboxylic acid, making it more electrophilic for attack by methanol.
Experimental Protocol: Synthesis via Fischer Esterification
-
Setup: Suspend D-isoleucine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. The reaction is exothermic and generates HCl gas in situ.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The suspension should become a clear solution.
-
Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product, Methyl D-isoleucinate hydrochloride, is often obtained as a white solid. It can be used directly or purified by recrystallization from a solvent system like methanol/ether.[16]
Safety, Handling, and Storage
While specific data for Methyl D-isoleucinate is limited, data from related compounds suggest standard precautions.[17][18]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[17][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, protect from moisture. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[17][18]
Conclusion
Methyl D-isoleucinate is a chemically versatile and synthetically valuable building block. Its key properties—a nucleophilic primary amine, a readily hydrolyzable methyl ester, and a defined (2R, 3R) stereochemistry—make it an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of its spectroscopic signature, reactivity profile, and handling requirements, as detailed in this guide, is essential for its successful application in the development of next-generation peptides, pharmaceuticals, and other complex chiral molecules.
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